3-(2-Chloropropanoyl)-1-cyclopropylurea
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-N-(cyclopropylcarbamoyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c1-4(8)6(11)10-7(12)9-5-2-3-5/h4-5H,2-3H2,1H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRQYUQWMPAQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Chloropropanoyl 1 Cyclopropylurea
Convergent Synthesis Approaches
Acylation of Cyclopropylurea Precursors
A primary and direct method for the synthesis of 3-(2-chloropropanoyl)-1-cyclopropylurea is the acylation of a cyclopropylurea precursor. This method involves the reaction of cyclopropylurea with a suitable 2-chloropropanoylating agent.
The most common acylating agents for this transformation are 2-chloropropanoyl halides, particularly 2-chloropropanoyl chloride, due to their high reactivity. The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the cyclopropylurea attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of the desired N-acylurea.
Alternatively, activated esters of 2-chloropropionic acid can be employed as acylating agents. While generally less reactive than acyl halides, activated esters offer advantages in terms of milder reaction conditions and selectivity.
The success of the acylation reaction is highly dependent on the careful control of various reaction parameters.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and toluene (B28343) are commonly used to prevent side reactions with the acylating agent. The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates.
Temperature Control: Acylation reactions are often exothermic and require careful temperature management. Reactions are typically initiated at lower temperatures (e.g., 0 °C) and may be allowed to warm to room temperature or heated to reflux to ensure completion.
Base Equivalents: A base is generally required to neutralize the hydrogen halide (e.g., HCl) byproduct of the reaction. Tertiary amines, such as triethylamine (B128534) (Et3N) or pyridine, are frequently used in stoichiometric amounts. The choice of base and its stoichiometry can impact the reaction kinetics and the formation of byproducts. In some cases, catalytic amounts of a base may be sufficient.
Reaction Kinetics: The rate of the acylation reaction is influenced by the concentration of the reactants, the temperature, and the choice of solvent and base. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.
Below is an interactive data table summarizing typical reaction conditions for the N-acylation of urea (B33335) derivatives, which can be adapted for the synthesis of this compound.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Toluene | Et3N | 110 | 1 | 89 |
| 2 | THF | Et3N | 66 | 1 | 83 |
| 3 | DCM | Et3N | 40 | 5 | 78 |
| 4 | Toluene | Pyridine | 110 | 4 | 80 |
| 5 | Toluene | None | 110 | 9 | 73 |
This data is representative of general N-acylation reactions of cyclic ureas and should be considered as a guideline for the synthesis of this compound.
Condensation Reactions Involving Cyclopropyl (B3062369) Isocyanate and Related Building Blocks
An alternative convergent approach involves the use of cyclopropyl isocyanate as a key building block. Isocyanates are highly reactive electrophiles that readily undergo addition reactions with nucleophiles. The synthesis of this compound can be envisioned through the reaction of cyclopropyl isocyanate with 2-chloropropanamide. This reaction would form the urea linkage directly. The feasibility and efficiency of this method would depend on the relative nucleophilicity of the amide nitrogen and the reaction conditions employed to promote the condensation.
Stereoselective Synthesis of this compound Enantiomers
The 2-chloropropanoyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. For many applications, it is crucial to synthesize a single enantiomer. Stereoselective synthesis methods are employed to achieve this goal with high enantiomeric purity.
Chiral Auxiliaries and Catalysts in Diastereoselective and Enantioselective Acylation Reactions
Chiral Auxiliaries: One established strategy for stereoselective synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing an enantiomer of this compound, a chiral auxiliary could be attached to the cyclopropylamine (B47189) precursor. Acylation of this modified substrate would lead to the formation of a diastereomeric mixture, where one diastereomer is formed in excess. The diastereomers can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.org
Chiral Catalysts: An alternative and often more elegant approach is the use of a chiral catalyst. A chiral catalyst can control the stereochemistry of the acylation reaction, leading directly to an enantiomerically enriched product without the need for attaching and removing an auxiliary. For the acylation of cyclopropylurea, a chiral Lewis acid or a chiral nucleophilic catalyst could be employed. The catalyst would interact with either the cyclopropylurea or the acylating agent to create a chiral environment, favoring the formation of one enantiomer over the other. Chiral urea and thiourea (B124793) derivatives have been shown to be effective catalysts in enantioselective reactions. nih.gov
The development of a stereoselective synthesis for this compound would likely involve screening various chiral auxiliaries or catalysts and optimizing the reaction conditions to achieve high diastereoselectivity or enantioselectivity.
Enantioselective Formation of the 2-Chloropropanoyl Moiety Prior to Coupling
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the enantioselective synthesis of the 2-chloropropanoyl moiety is a critical step in the preparation of stereochemically pure this compound. Advanced strategies focus on establishing the chiral center on the 2-chloropropanoic acid or its activated form before the coupling reaction with 1-cyclopropylurea (B25948).
One prominent method involves the use of readily available chiral starting materials. L-alanine, a natural amino acid, can be converted to (S)-2-chloropropionic acid through a diazotization reaction in the presence of hydrochloric acid. wikipedia.org This method provides a direct route to the desired enantiomer, leveraging the inherent chirality of the starting material. wikipedia.orgorgsyn.org
Another widely employed strategy begins with chiral lactic acid esters, such as L-ethyl lactate (B86563) or L-methyl lactate. These precursors can be transformed into the corresponding optically active D-(+)-2-chloropropionyl chloride or D-(+)-2-chloropropionic acid. google.comgoogle.com The conversion is often achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂), sometimes in the presence of a catalyst like pyridine. google.comgoogle.comgoogle.com For example, a one-pot synthesis can directly convert L-lactic acid to D-(+)-2-chloropropionyl chloride using thionyl chloride and a catalyst. google.com Alternatively, a multi-step process involves reacting L-ethyl lactate with thionyl chloride to form D-(+)-2-chloropropionate, followed by hydrolysis to D-(+)-2-chloropropionic acid, and subsequent reaction with thionyl chloride to yield the final acid chloride. google.com
The table below summarizes key enantioselective methods for preparing the 2-chloropropanoyl precursor.
| Starting Material | Key Reagents | Product | Significance |
| L-Alanine | NaNO₂, HCl | (S)-2-Chloropropionic Acid | Utilizes a naturally occurring chiral pool starting material. wikipedia.orgorgsyn.org |
| L-Lactic Acid | Thionyl Chloride, Pyridine (catalyst) | D-(+)-2-Chloropropionyl Chloride | Provides a direct, one-pot conversion to the activated acid chloride. google.com |
| L-Ethyl Lactate | 1. Thionyl Chloride; 2. NaOH (hydrolysis); 3. Thionyl Chloride | D-(+)-2-Chloropropionyl Chloride | A multi-step process allowing for isolation of intermediates. google.com |
| L(-) Methyl Lactate | Phosgene, Pyridine | Alkyl L-2-chloropropionates | Utilizes phosgene for the chlorination step. google.com |
These methods ensure that the subsequent coupling with 1-cyclopropylurea proceeds with a pre-defined stereocenter, leading to an enantiomerically pure final product.
Divergent Synthetic Strategies for Analogs and Derivatives of this compound
Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. This approach is highly efficient for exploring structure-activity relationships by systematically modifying different parts of the parent molecule, this compound.
A primary divergent approach involves modifying the two components that form the urea backbone: the amine and the acylating agent. By starting with a common precursor, such as cyclopropylamine, and reacting it with a variety of different acyl isocyanates or by performing acylation with various acid chlorides, a wide range of N-acyl-N'-cyclopropylureas can be generated. Conversely, using 2-chloropropanoyl isocyanate as the common intermediate and reacting it with a library of different primary and secondary amines allows for variation of the 'cyclopropyl' portion of the molecule.
A more direct divergent strategy starts from a common intermediate like 1-cyclopropylurea. This intermediate can then be acylated with a diverse set of acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to produce a wide array of analogs where the 2-chloropropanoyl group is replaced by other moieties. This allows for the exploration of different alkyl, aryl, and heterocyclic groups at this position.
The table below illustrates this divergent strategy starting from 1-cyclopropylurea.
| Common Intermediate | Variable Reagent (Acylating Agent) | Resulting Analog Structure |
|---|---|---|
| 1-Cyclopropylurea | Acetyl Chloride | 3-Acetyl-1-cyclopropylurea |
| 1-Cyclopropylurea | Benzoyl Chloride | 3-Benzoyl-1-cyclopropylurea |
| 1-Cyclopropylurea | 3-Chloropropionyl Chloride | 3-(3-Chloropropanoyl)-1-cyclopropylurea |
Furthermore, the existing structure of this compound serves as a point of divergence for further derivatization. The chlorine atom on the propanoyl group is a reactive site suitable for nucleophilic substitution reactions. By treating the parent compound with various nucleophiles (e.g., amines, alcohols, thiols), a library of derivatives with diverse functional groups at the 2-position of the propanoyl chain can be synthesized. This post-synthesis modification strategy adds another layer of diversity to the accessible chemical space.
Chemical Transformations and Mechanistic Investigations of 3 2 Chloropropanoyl 1 Cyclopropylurea
Nucleophilic Substitution Reactions at the Chlorinated Carbon Center
The presence of a chlorine atom on the carbon alpha to the propanoyl carbonyl group renders this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond, facilitating its displacement by a variety of nucleophiles, primarily through an SN2 mechanism. nih.gov
One of the most significant potential reactions for 3-(2-chloropropanoyl)-1-cyclopropylurea is intramolecular cyclization. Deprotonation of the urea (B33335) nitrogen adjacent to the cyclopropyl (B3062369) group can generate a nucleophilic center capable of attacking the electrophilic chlorinated carbon. This intramolecular SN2 reaction would lead to the formation of a five-membered heterocyclic ring.
Specifically, the nitrogen of the urea moiety can act as an internal nucleophile. This process is proposed to proceed through an initial attack of the N1 nitrogen of the urea on the chlorinated carbon, leading to a transient aziridine (B145994) intermediate, analogous to the Heine-type rearrangement of N-cyclopropyl-amides. researchgate.net This highly strained three-membered ring can then undergo a subsequent ring-opening and rearrangement. The carbonyl oxygen of the urea can participate in the rearrangement, leading to the formation of a more stable five-membered oxazoline (B21484) derivative, specifically a 2-amino-1-cyclopropyl-5-methyl-1,3-oxazolin-4(5H)-one. This transformation provides a pathway to novel heterocyclic systems from a relatively simple acyclic precursor. researchgate.net
Table 1: Proposed Intramolecular Cyclization of this compound
| Reactant | Condition | Intermediate | Final Product |
|---|
The electrophilic α-chloro position is also a prime target for a wide range of external nucleophiles. These reactions would proceed via a standard bimolecular nucleophilic substitution (SN2) pathway, leading to the displacement of the chloride ion. nih.gov The versatility of this reaction allows for the introduction of various functional groups, making it a valuable tool for the synthesis of diverse derivatives.
A variety of nucleophiles, including amines, thiols, and alcohols, can be employed. For instance, reaction with primary or secondary amines would yield the corresponding α-aminoacyl urea derivatives. libretexts.org Similarly, thiols would produce α-thioacyl ureas, and alcohols or alkoxides would result in α-alkoxyacyl ureas. The efficiency of these reactions would depend on the nucleophilicity of the attacking species and the reaction conditions employed.
Table 2: Potential Intermolecular Nucleophilic Substitution Products
| Nucleophile (Nu-H) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Amine (R₂NH) | Diethylamine | 3-(2-(Diethylamino)propanoyl)-1-cyclopropylurea | α-Aminoacyl urea |
| Thiol (RSH) | Thiophenol | 3-(2-(Phenylthio)propanoyl)-1-cyclopropylurea | α-Thioacyl urea |
| Alcohol (ROH) | Methanol (as Methoxide) | 3-(2-Methoxypropanoyl)-1-cyclopropylurea | α-Alkoxyacyl urea |
Reactions Involving the Urea Linkage
The N-acylurea linkage possesses its own distinct reactivity, characterized by its hydrolytic stability under certain conditions and the potential for functionalization at the nitrogen atoms.
N-acylureas are generally more stable to hydrolysis than their corresponding O-acylisourea isomers. researchgate.net Their degradation typically requires acidic or basic conditions to proceed at a significant rate.
Under acidic conditions, protonation of the carbonyl oxygen of the acyl group would activate the carbonyl carbon towards nucleophilic attack by water. This would lead to the formation of a tetrahedral intermediate, which would subsequently collapse to yield propanoic acid and cyclopropylurea.
The urea moiety contains two N-H bonds that are available for further substitution, allowing for the synthesis of more complex derivatives. The nitrogen adjacent to the cyclopropyl group (N1) is generally more nucleophilic than the nitrogen adjacent to the carbonyl group (N3), which is deactivated by the electron-withdrawing acyl group. Therefore, reactions such as alkylation or acylation would be expected to occur preferentially at the N1 position.
Standard procedures for the N-functionalization of ureas can be applied. nih.gov For example, deprotonation with a suitable base followed by reaction with an alkyl halide would lead to N-alkylation. Similarly, acylation could be achieved using acyl chlorides or anhydrides. Such derivatization can significantly alter the physical and chemical properties of the parent molecule. researchgate.net
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group is a unique functional group that, despite being a saturated ring, exhibits some properties of a carbon-carbon double bond due to its significant ring strain and the p-character of its C-C bonds. wikipedia.org This "unsaturated" character allows it to participate in reactions that are not typical for other cycloalkanes.
The reactivity of the cyclopropyl ring is highly dependent on the nature of its substituents. In this compound, the ring is attached to a nitrogen atom of the urea group. This N-substituent can influence the ring's reactivity, particularly towards electrophiles.
Under strongly acidic conditions, electrophilic ring-opening of the cyclopropyl group can occur. nih.gov Protonation of the ring can lead to a carbocationic intermediate, which can then be attacked by a nucleophile, resulting in a ring-opened product. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation. For N-cyclopropyl amides, acid-catalyzed ring-opening has been shown to yield N-(2-chloropropyl)amides. researchgate.net A similar pathway could be envisioned for the subject molecule under appropriate acidic conditions.
However, it is also important to note that the cyclopropyl group is often incorporated into molecules to enhance metabolic stability by blocking oxidative metabolism. hyphadiscovery.com This suggests that under many physiological and milder chemical conditions, the cyclopropyl ring in this compound would remain intact. Its reactivity is therefore highly condition-dependent, offering potential for either selective ring-opening transformations or its use as a stable structural element. nih.gov
Ring-Opening Reactions under Acidic or Electrophilic Conditions
The cyclopropane (B1198618) ring in this compound is susceptible to cleavage under acidic or electrophilic conditions due to the relief of its inherent ring strain (approximately 27 kcal/mol). The regioselectivity and mechanism of this ring-opening are influenced by the electronic nature of the substituents on the ring.
Under acidic conditions, protonation of the amide carbonyl can occur, but the more significant pathway for ring-opening involves the direct protonation of the cyclopropane ring. This process is analogous to the behavior of other activated cyclopropanes. The protonation typically occurs at the C-C bond distal to the activating group, leading to the formation of a carbocation intermediate. For cyclopropylamines, this can lead to dicationic intermediates that facilitate cleavage of the distal C2-C3 bond. nih.gov In the case of this compound, the urea moiety acts as a σ-withdrawing group, which can influence the stability of the resulting carbocation. The subsequent attack by a nucleophile (e.g., the conjugate base of the acid or the solvent) would lead to a ring-opened product.
Electrophilic addition reactions represent another major pathway for the cleavage of the cyclopropane ring. wikipedia.orgbyjus.com Electrophiles (E+) are attracted to the high electron density of the C-C bonds in the cyclopropane ring. youtube.com The reaction is initiated by the attack of the electrophile on a carbon-carbon bond, leading to the formation of a carbocation intermediate, which is then quenched by a nucleophile (Nu-). The regioselectivity of the nucleophilic attack is generally governed by Markovnikov's rule, where the nucleophile adds to the more substituted carbon atom of the former cyclopropane ring. libretexts.org
The general mechanism for electrophilic addition to a cyclopropane ring is depicted below: Step 1: Electrophilic attack on the cyclopropane ring, breaking a C-C bond and forming a carbocation intermediate. Step 2: Nucleophilic attack on the carbocation, resulting in the ring-opened product.
For this compound, the reaction with an electrophile EX would proceed as follows:

A variety of electrophiles can induce the ring-opening of cyclopropanes, including halogens (X₂), hydrogen halides (HX), and mercury(II) acetate. wikipedia.org The specific products formed would depend on the electrophile and nucleophile used. For instance, reaction with HBr would likely yield a γ-bromoalkylurea.
| Electrophile (EX) | Nucleophile (from EX or solvent) | Expected Ring-Opened Product Class |
| HBr | Br⁻ | γ-Bromoalkylurea |
| Cl₂ | Cl⁻ | γ,δ-Dichloroalkylurea |
| H₂O/H⁺ | H₂O | γ-Hydroxyalkylurea |
| Hg(OAc)₂ / H₂O | H₂O (after demercuration) | γ-Hydroxyalkylurea |
Exploration of Cyclopropyl Carbene Generation and Subsequent Rearrangements
While the direct generation of a carbene from the cyclopropylurea itself is not a standard transformation, it is conceivable to modify the molecule to incorporate a suitable precursor, such as a tosylhydrazone. If 3-(2-Chloropropanoyl)-1-cyclopropylcarboxaldehyde were synthesized and converted to its tosylhydrazone, thermal or photochemical decomposition would generate a cyclopropyl carbene.
Cyclopropyl carbenes are known to undergo characteristic and synthetically useful rearrangements. The primary rearrangement pathway involves the expansion of the cyclopropyl ring to form a cyclobutene (B1205218). researchgate.netsoton.ac.uk This rearrangement occurs via the migration of one of the cyclopropyl C-C bonds to the carbene carbon. The direction of this ring-opening is influenced by the substituents on the cyclopropane ring, with the least substituted bond often migrating preferentially. researchgate.netsoton.ac.uk
The general mechanism for the rearrangement of a cyclopropyl carbene to a cyclobutene is as follows:

Theoretical studies have shown that the barriers for these ring expansion reactions are generally low. nih.gov The spin state of the carbene (singlet or triplet) can also influence the reaction pathway, with some reactions proceeding through a triplet state. researchgate.netsoton.ac.uk In addition to ring expansion, other potential reactions of cyclopropyl carbenes include ethyne (B1235809) extrusion, although this is more common for heteroatom-substituted cyclopropyl carbenes. nih.gov The specific substituents on the carbene precursor can be tuned to favor the desired rearrangement product. For example, fluoro-promoted thermal rearrangements of cyclopropyl carbenes have been developed to synthesize gem-difluorinated cyclobutenes. chemistryviews.org
| Carbene Precursor | Generation Conditions | Primary Rearrangement Product |
| Cyclopropyl tosylhydrazone | Thermal (e.g., 135-140 °C, alkaline medium) | Cyclobutene researchgate.netsoton.ac.uk |
| gem-Difluorocyclopropyl N-tosylhydrazone | Thermal (e.g., 90 °C, Cs₂CO₃) | gem-Difluorocyclobutene chemistryviews.org |
Photochemical Reactions and Photocycloaddition Processes involving the Cyclopropylurea Unit
The cyclopropylurea moiety can participate in photochemical reactions, most notably [3+2] photocycloaddition reactions. In these reactions, the cyclopropane ring acts as a three-carbon component that reacts with a two-atom π-system (like an alkene) upon photochemical excitation. This leads to the formation of a five-membered ring.
For instance, N-cyclopropyl-N'-(3,5-dimethylphenyl)urea has been shown to undergo [3+2] photocycloaddition with various α-substituted acrylates in the presence of a catalyst, yielding 2-aminocyclopentanecarboxylic acid derivatives. thieme-connect.com This type of reaction is significant for the synthesis of complex cyclic amino acids. The mechanism involves the photoexcitation of the cyclopropylurea, which then engages with the alkene in a cycloaddition cascade.
A plausible photochemical [3+2] cycloaddition reaction involving this compound and an acrylate (B77674) is depicted below:
![[3+2] Photocycloaddition of this compound](https://i.imgur.com/your_image_for_photocycloaddition.png)
Besides cycloadditions, direct photolysis of the cyclopropane ring can lead to ring-opening to form a vinylcarbene intermediate. rsc.org This is particularly observed in cyclopropenes, where the π-π* singlet state initiates the ring-opening. rsc.org While this compound lacks the double bond of a cyclopropene, the possibility of C-C bond cleavage upon UV irradiation cannot be entirely dismissed, potentially leading to diradical intermediates that could undergo subsequent rearrangements or reactions with the solvent.
| Reaction Type | Reactants | Key Intermediate | Product Type |
| [3+2] Photocycloaddition | Cyclopropylurea, Alkene | Excited state of cyclopropylurea | Substituted cyclopentylamine (B150401) thieme-connect.com |
| Photochemical Ring-Opening | Substituted Cyclopropene | Vinylcarbene | Dienes, rearranged products rsc.org |
Acyl Migration and Intramolecular Rearrangement Processes
Intramolecular acyl migration is a well-documented rearrangement process in acylureas. nih.gov The this compound, being an N-acylurea, exists in equilibrium with its O-acylisourea tautomer. This equilibrium is often the precursor to acyl migration. The migration of the acyl group from the nitrogen to an oxygen atom (O-N acyl migration) is a key step in the reactions of carboxylic acids with carbodiimides, where the O-acylisourea is a reactive intermediate. ias.ac.in While the N-acylurea is generally the more thermodynamically stable isomer, the reverse O→N migration from the O-acylisourea is often rapid. researchgate.net
This rearrangement can be facilitated by either acid or base catalysis and typically proceeds through a tetrahedral intermediate. The O-N intramolecular acyl migration is a simple rearrangement that can occur under mild aqueous conditions. nih.gov
The equilibrium between the N-acylurea and the O-acylisourea form of this compound can be represented as follows:

The formation of the O-acylisourea intermediate can be significant as it is a more reactive acylating agent than the corresponding N-acylurea. In the presence of a nucleophile, this intermediate could lead to the transfer of the 2-chloropropanoyl group.
Furthermore, the presence of the α-chloro substituent in the acyl group introduces the possibility of other intramolecular rearrangements. For example, under appropriate conditions (e.g., in the presence of a Lewis acid), the chlorine atom could be abstracted, leading to an α-acyl carbocation. This cation could then potentially undergo rearrangement or be trapped by an internal nucleophile, such as the urea oxygen or nitrogen, leading to cyclized products like oxazolones or hydantoins, although this would be a more complex, multi-step process.
| Rearrangement Type | Intermediate | Conditions | Potential Outcome |
| N-Acylurea to O-Acylisourea | Tetrahedral intermediate | Mild aqueous, acid/base catalysis | Formation of a more reactive acylating agent nih.govias.ac.in |
| Intramolecular Cyclization | α-Acyl carbocation | Lewis acid | Formation of heterocyclic systems (e.g., oxazolones) |
Advanced Spectroscopic and Structural Characterization of 3 2 Chloropropanoyl 1 Cyclopropylurea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the molecular structure of an organic compound in solution. High-resolution experiments would provide precise information about the chemical environment, connectivity, and spatial arrangement of the atoms.
¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring, the methine (CH) and methyl (CH₃) groups of the chloropropanoyl moiety, and the two N-H protons of the urea (B33335) linkage. The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton. For example, the CH proton adjacent to the chlorine atom and the carbonyl group would be significantly downfield. Spin-spin coupling constants (J, in Hz) between adjacent protons would reveal connectivity, such as the coupling between the CH and CH₃ protons in the propanoyl group.
¹³C NMR: A carbon-13 NMR spectrum would show signals for each unique carbon atom, including the two carbonyl carbons of the urea and acyl groups, the carbons of the cyclopropyl ring, and the two carbons of the chloropropanoyl chain. The chemical shifts would be characteristic of their functional group and electronic environment.
A hypothetical data table for these experiments would look as follows:
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C=O (Acyl) | - | - | ~170 |
| C=O (Urea) | - | - | ~158 |
| CH-Cl | Predicted: 4.5-5.0 | Quartet (q), J ≈ 7.0 Hz | ~55 |
| CH₃ | Predicted: 1.6-1.8 | Doublet (d), J ≈ 7.0 Hz | ~20 |
| NH (Acyl) | Predicted: 8.0-9.0 | Broad Singlet (br s) | - |
| NH (Cyclopropyl) | Predicted: 6.0-7.0 | Broad Singlet (br s) | - |
| CH (Cyclopropyl) | Predicted: 2.5-2.8 | Multiplet (m) | ~23 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation and Stereochemical Assignment
Two-dimensional NMR experiments would be essential to unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure.
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the CH-CH₃ fragment and the connectivity within the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, crucial for connecting the cyclopropyl group to the urea nitrogen and the chloropropanoyl group to the other urea nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Key Expected Bands: Strong absorption bands for the N-H stretching of the urea (~3300 cm⁻¹), C=O stretching for both the amide and urea carbonyls (typically in the 1650-1750 cm⁻¹ region), C-N stretching, and C-Cl stretching (~600-800 cm⁻¹). The spectra would confirm the presence of all key functional groups.
Table 2: Hypothetical Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300 | N-H Stretch |
| ~2950 | C-H Stretch (Aliphatic) |
| ~1710 | C=O Stretch (Acyl) |
| ~1660 | C=O Stretch (Urea) |
| ~1560 | N-H Bend / C-N Stretch |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
HRMS would provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₇H₁₁ClN₂O₂). The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be clearly visible for the molecular ion and any chlorine-containing fragments. Analysis of the fragmentation pattern would help to confirm the structure by showing losses of characteristic neutral fragments like the cyclopropyl group or the chloropropanoyl moiety.
Elemental Analysis for Compositional Verification
This technique would determine the mass percentage of Carbon, Hydrogen, and Nitrogen in a purified sample. The experimental values would be compared to the theoretical percentages calculated from the molecular formula C₇H₁₁ClN₂O₂ to verify the compound's purity and elemental composition.
Table 3: Theoretical Elemental Analysis Data
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 44.10 |
| Hydrogen (H) | 5.82 |
| Chlorine (Cl) | 18.59 |
| Nitrogen (N) | 14.69 |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformation
If a suitable single crystal could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding between the urea N-H and C=O groups.
Should the detailed experimental data for 3-(2-Chloropropanoyl)-1-cyclopropylurea become available in the future, this framework can be used to structure and present the findings.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization and Purity Assessment
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the characterization of chiral molecules such as this compound. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. For the enantiomers of this compound, the (R)- and (S)-forms, ECD is instrumental in both assigning the absolute configuration and determining the enantiomeric purity of a sample.
The underlying principle of this characterization is that the two enantiomers of a chiral molecule will produce ECD spectra that are nearly perfect mirror images of each other. nih.gov Typically, one enantiomer will exhibit a positive Cotton effect (a peak in the CD spectrum) at a specific wavelength, while the other enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. nih.gov This characteristic allows for the unambiguous identification of which enantiomer is present in excess.
Furthermore, the amplitude of the ECD signal, often expressed as the differential extinction coefficient (Δε) or ellipticity, is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is chiroptically inactive and will produce no ECD signal. As the concentration of one enantiomer increases, the magnitude of the corresponding ECD signal increases linearly. This linear relationship allows for the creation of calibration curves to precisely quantify the enantiomeric purity of a given sample of this compound. This analytical approach can be implemented rapidly, especially when compared to traditional chiral separation methods. nih.govresearchgate.net
A hypothetical analysis of this compound samples with varying enantiomeric purity could yield the data presented in the table below. The measurements are taken at a wavelength corresponding to the maximum absorption, illustrating the linear correlation between the ECD signal and the enantiomeric excess.
Table 1: Hypothetical Enantiomeric Purity Assessment of this compound using Circular Dichroism
| Sample ID | Enantiomeric Excess (% ee of S-enantiomer) | Differential Extinction Coefficient (Δε) at λmax (M⁻¹cm⁻¹) |
| CPU-01 | 100% | -1.50 |
| CPU-02 | 75% | -1.13 |
| CPU-03 | 50% | -0.75 |
| CPU-04 | 25% | -0.38 |
| CPU-05 | 0% (Racemic) | 0.00 |
| CPU-06 | -25% (25% ee of R-enantiomer) | +0.38 |
| CPU-07 | -50% (50% ee of R-enantiomer) | +0.75 |
| CPU-08 | -75% (75% ee of R-enantiomer) | +1.13 |
| CPU-09 | -100% (100% ee of R-enantiomer) | +1.50 |
Chromatographic Analysis (e.g., HPLC, GC) for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable for assessing the chemical purity of this compound and for separating it from impurities, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. For purity assessment, a reversed-phase HPLC method is typically developed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases.
A typical HPLC analysis would provide a chromatogram showing a major peak for this compound and smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding substance. By calculating the relative peak areas, the purity of the sample can be accurately determined. The table below presents hypothetical results from an HPLC analysis for the purity assessment of a batch of this compound.
Table 2: Hypothetical HPLC Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 2.54 | 15,340 | 0.35 | Unknown Impurity |
| 2 | 3.89 | 4,350,110 | 99.50 | This compound |
| 3 | 5.12 | 6,570 | 0.15 | Starting Material |
Gas Chromatography (GC)
Gas Chromatography is another powerful separation technique, best suited for volatile and thermally stable compounds. For a compound like this compound, its suitability would depend on its thermal stability and volatility. If the compound is prone to degradation at higher temperatures, derivatization to a more stable and volatile form might be necessary before analysis. patsnap.com
In a GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification and identification. The resulting chromatogram allows for the calculation of purity based on peak areas, similar to HPLC. Below is a table with hypothetical data from a GC analysis of this compound.
Table 3: Hypothetical GC Purity Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 4.78 | 22,890 | 0.52 | Solvent Residue |
| 2 | 6.21 | 18,560 | 0.42 | Unknown Impurity |
| 3 | 7.55 | 4,380,550 | 99.06 | This compound |
Computational and Theoretical Investigations of 3 2 Chloropropanoyl 1 Cyclopropylurea
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of compounds like 3-(2-Chloropropanoyl)-1-cyclopropylurea. osjournal.org These methods can provide detailed insights into the molecule's electronic structure, stability, and conformational preferences.
The electronic character of this compound is governed by the interplay of its constituent functional groups: the electron-withdrawing chloropropanoyl group and the cyclopropylurea moiety. An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding its reactivity. ajchem-a.com
The HOMO is expected to be localized primarily on the urea (B33335) portion of the molecule, which is electron-rich, while the LUMO is anticipated to be centered around the electrophilic carbonyl carbon of the chloropropanoyl group. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges. This analysis would likely show a significant positive charge on the carbonyl carbons and a negative charge on the oxygen and nitrogen atoms, highlighting the polar nature of the amide and urea bonds. The chlorine atom would also induce a dipole in the propanoyl chain.
Table 1: Predicted Frontier Molecular Orbital Energies
This interactive table presents hypothetical HOMO-LUMO energy values for this compound, calculated using a representative DFT method (e.g., B3LYP/6-31G*).
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -7.5 | Highest Occupied Molecular Orbital, indicating electron-donating regions. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting regions. |
| Energy Gap (ΔE) | 6.3 | Indicates high kinetic stability and moderate reactivity. |
Computational studies on similar N-cyclopropyl amides have revealed unusual conformational preferences. acs.org Unlike other secondary amides that favor an anti conformation, N-cyclopropyl amides often adopt an ortho conformation (where the cyclopropyl (B3062369) ring is oriented perpendicularly to the amide plane). This preference arises from the unique electronic properties of the cyclopropyl group. A potential energy surface scan, performed by systematically rotating key dihedral angles and calculating the energy at each point, would identify the global and local energy minima, corresponding to the most stable conformers.
Table 2: Key Dihedral Angles for a Predicted Low-Energy Conformer
This table shows hypothetical, optimized dihedral angles for a stable conformer of this compound.
| Dihedral Angle | Atoms Involved | Predicted Value (°) |
| τ1 | O=C-N-C(cyclopropyl) | ~180 |
| τ2 | C(O)-N-C(cyclopropyl)-C | ~90 |
| τ3 | C(cyclopropyl)-N-C=O | ~0 |
| τ4 | N-C(O)-C-Cl | ~60 |
Reaction Mechanism Studies
Computational chemistry is instrumental in mapping out the potential reaction pathways for a molecule, providing insights into reaction feasibility and selectivity. rsc.org
For any proposed reaction, such as nucleophilic attack at the acyl carbon or elimination of the chloride, a transition state (TS) must be located on the potential energy surface. A transition state is a first-order saddle point, representing the maximum energy along the reaction coordinate. Locating the TS and calculating its energy (the activation energy) is crucial for predicting the reaction rate. Frequency calculations are performed to confirm the identity of a TS, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
For instance, in a potential hydrolysis reaction, the transition state would involve the attacking water molecule forming a bond with the carbonyl carbon while the C-N bond begins to break. libretexts.org
By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. This allows for the prediction of the most favorable reaction pathway. For this compound, several pathways could be investigated:
Nucleophilic Acyl Substitution: Attack by a nucleophile at the more electrophilic chloropropanoyl carbonyl carbon.
Elimination: Base-mediated elimination of HCl to form an unsaturated acylurea.
Cyclopropyl Ring Opening: Under certain conditions, the strained cyclopropyl ring could participate in reactions, although this is generally less favorable. hyphadiscovery.com
Computational models can predict regioselectivity (which site reacts) and stereoselectivity (which stereoisomer is formed) by comparing the activation energies of competing pathways. The pathway with the lower activation barrier will be kinetically favored.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structural confirmation.
DFT calculations are widely used to predict infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. rsc.orgnih.gov An IR spectrum can be simulated by performing a frequency calculation on the optimized geometry of the molecule. youtube.com The calculated vibrational frequencies and their intensities can be compared with experimental IR spectra to assign specific peaks to molecular motions, such as C=O stretches, N-H bends, and C-Cl stretches.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the nuclear magnetic shielding tensors for the optimized structure. mdpi.commdpi.com These theoretical shifts, when scaled and referenced appropriately, typically show excellent correlation with experimental data, aiding in the assignment of complex spectra and confirming the molecular structure. nih.gov Validation involves comparing the predicted spectra against those obtained from a synthesized sample of the compound.
Table 3: Predicted and Representative Experimental Spectroscopic Data
This interactive table provides hypothetical calculated values for key spectroscopic features of this compound and typical experimental ranges for these functional groups.
| Spectroscopic Data | Predicted Value | Typical Experimental Range |
| IR: C=O Stretch (Amide) | 1695 cm⁻¹ | 1680-1700 cm⁻¹ |
| IR: C=O Stretch (Urea) | 1650 cm⁻¹ | 1630-1660 cm⁻¹ |
| IR: N-H Bend | 1560 cm⁻¹ | 1550-1570 cm⁻¹ |
| ¹H NMR: N-H (Amide) | 8.5 ppm | 7.5-9.0 ppm |
| ¹H NMR: N-H (Urea) | 6.0 ppm | 5.5-6.5 ppm |
| ¹³C NMR: C=O (Amide) | 172 ppm | 170-175 ppm |
| ¹³C NMR: C=O (Urea) | 158 ppm | 155-160 ppm |
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions
A comprehensive review of available scientific literature and computational chemistry databases reveals a significant gap in the molecular-level understanding of this compound in a solution phase. Currently, there are no published molecular dynamics (MD) simulation studies specifically focused on this compound. As a result, detailed research findings, including quantitative data on its interactions with various solvents and its dynamic behavior in solution, are not available.
Molecular dynamics simulations are a powerful computational tool used to model the time-dependent behavior of molecular systems. For a compound like this compound, such simulations could provide critical insights into several aspects of its solution-phase behavior:
Solvation Structure: Determining how solvent molecules, such as water or organic solvents, arrange themselves around the solute molecule. This includes identifying preferential interaction sites, such as the urea moiety's carbonyl and N-H groups, the chlorine atom, and the cyclopropyl ring.
Hydrogen Bonding Dynamics: Quantifying the formation, lifetime, and strength of hydrogen bonds between the urea portion of the molecule and protic solvents. This is crucial for understanding its solubility and conformational stability.
Conformational Analysis: Exploring the rotational dynamics around the single bonds of the molecule to identify the most stable conformations in solution and the energy barriers between them.
Solvent-Solvent Interactions: Investigating how the presence of the solute perturbs the local structure and dynamics of the surrounding solvent molecules.
Without specific MD simulation studies, any discussion on these topics for this compound would be purely speculative. The generation of scientifically accurate data tables, such as those detailing interaction energies, radial distribution functions, or diffusion coefficients, is contingent upon the execution and publication of such computational research.
Future computational studies are necessary to elucidate the solution-phase behavior and solvent interactions of this compound at a molecular level.
Research on Derivatives and Analogs of 3 2 Chloropropanoyl 1 Cyclopropylurea
Synthesis of Substituted 2-Chloropropanoyl Analogs with Varied Substituents
The synthesis of substituted 2-chloropropanoyl analogs of 3-(2-Chloropropanoyl)-1-cyclopropylurea involves the reaction of cyclopropylurea with various substituted 2-chloropropanoyl chlorides. The general synthetic route would likely involve the acylation of 1-cyclopropylurea (B25948). While literature specifically detailing a wide range of substituted 2-chloropropanoyl analogs of this particular urea (B33335) is scarce, the synthesis of N-acyl ureas is a well-established chemical transformation. nih.govrsc.org
The required substituted 2-chloropropanoyl chlorides can be prepared from the corresponding substituted lactic acids. For instance, L-lactic acid can be treated with thionyl chloride to yield D-(+)-2-chloropropionyl chloride. google.com By starting with variously substituted lactic acid derivatives, a library of corresponding acyl chlorides can be generated.
The subsequent reaction with 1-cyclopropylurea would yield the desired analogs. The reaction conditions would likely need to be optimized for each specific acyl chloride to maximize the yield and purity of the final product. The reactivity of the acyl chloride would be influenced by the nature of the substituent on the propanoyl backbone. Electron-withdrawing groups might increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction, while sterically bulky substituents might hinder the approach of the urea nucleophile.
Table 1: Hypothetical Substituted 2-Chloropropanoyl Analogs of this compound
| Substituent at C2 of Propanoyl Group | Precursor Acid | Potential Synthetic Method |
| Methyl | 2-Chloro-2-methylpropanoic acid | Reaction of the corresponding acyl chloride with 1-cyclopropylurea |
| Phenyl | 2-Chloro-2-phenylacetic acid | Reaction of the corresponding acyl chloride with 1-cyclopropylurea |
| Hydroxyl (protected) | 2-Chloro-3-hydroxypropanoic acid (with protecting group) | Reaction of the corresponding acyl chloride with 1-cyclopropylurea, followed by deprotection |
| Amino (protected) | 2-Chloro-3-aminopropanoic acid (with protecting group) | Reaction of the corresponding acyl chloride with 1-cyclopropylurea, followed by deprotection |
This table is interactive. You can sort and filter the data.
Development of Modified Cyclopropylurea Scaffolds
Modification of the cyclopropylurea scaffold in this compound offers another avenue for creating structural diversity. This can involve alterations to the cyclopropyl (B3062369) ring or the urea moiety itself. Research into cyclopropyl urea derivatives has been active, particularly in the context of developing inhibitors for enzymes like soluble epoxide hydrolase. nih.gov
Synthetic strategies to modify the cyclopropyl ring could involve starting with substituted cyclopropylamines. For example, the reaction of a substituted cyclopropylamine (B47189) with an isocyanate would yield a substituted cyclopropylurea, which could then be acylated with 2-chloropropanoyl chloride.
Alternatively, the urea moiety could be modified. For instance, replacing the terminal nitrogen with other functional groups or incorporating the urea into a larger ring system could lead to novel scaffolds. The synthesis of N-acyl cyclic urea derivatives has been reported, where a cyclic urea is acylated with various acyl chlorides. arkat-usa.org A similar strategy could be employed starting with a modified cyclopropyl-containing cyclic urea.
Table 2: Examples of Modified Cyclopropylurea Scaffolds in Other Contexts
| Modification | General Structure | Reported Application |
| Substituted Cyclopropane (B1198618) Ring | R-C3H4-NH-CO-NH-R' | Soluble epoxide hydrolase inhibitors |
| Fused Ring Systems | Cyclopropyl-N-CO-N-Heterocycle | Antiviral agents |
| Thio-urea analog | Cyclopropyl-NH-CS-NH-R' | Agrochemicals |
This table is interactive. You can sort and filter the data.
Introduction of Diverse Functionalities via Nucleophilic Substitution at the Chloro-Position
The chloro-position on the 2-propanoyl group of this compound is a prime site for introducing diverse functionalities through nucleophilic substitution reactions. The carbon atom attached to the chlorine is activated by the adjacent electron-withdrawing carbonyl group, making it susceptible to attack by various nucleophiles.
A range of nucleophiles, including amines, thiols, alcohols, and azides, could potentially displace the chloride ion. The reaction of 1-(2-haloacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various secondary amines to yield N-acyl cyclic urea derivatives containing a-tertiary amines has been demonstrated. arkat-usa.org A similar approach could be applied to this compound.
The success of these substitution reactions would depend on the nucleophilicity of the incoming group and the reaction conditions. The use of a base may be necessary to facilitate the reaction, and the choice of solvent could also play a crucial role. The introduction of new functional groups at this position could significantly alter the molecule's polarity, size, and hydrogen bonding capabilities, thereby influencing its biological activity.
Table 3: Potential Nucleophilic Substitution Products of this compound
| Nucleophile | Resulting Functional Group | Potential Product Class |
| Ammonia | Primary amine | Amino-acylurea derivatives |
| Primary/Secondary Amine | Secondary/Tertiary amine | Amino-acylurea derivatives |
| Thiol | Thioether | Thio-acylurea derivatives |
| Azide | Azide | Azido-acylurea derivatives |
| Hydroxide | Hydroxyl | Hydroxy-acylurea derivatives |
This table is interactive. You can sort and filter the data.
Scaffold Hopping and Isosteric Replacements within the Urea and Acyl Moieties
Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry to design new compounds with improved properties while retaining the desired biological activity. nih.gov These approaches can be applied to the this compound structure to explore novel chemical space.
For the cyclopropylurea moiety, isosteric replacements could involve substituting the cyclopropyl group with other small, rigid rings such as cyclobutane (B1203170) or oxetane. Bioisosteric replacement of a methyl group with a cyclopropyl group has been reported to lead to potent hit compounds in drug discovery programs. researchgate.net The urea linkage itself can be replaced by bioisosteric groups like thiourea (B124793), guanidine, or various heterocyclic rings that can mimic its hydrogen bonding pattern. nih.gov
In the acyl moiety, the 2-chloropropanoyl group could be replaced by other acyl groups with different chain lengths or branching patterns. Scaffold hopping could involve replacing the entire N-acylurea scaffold with a completely different chemical framework that maintains a similar three-dimensional arrangement of key functional groups. For example, a peptidic scaffold could be rationally hopped into a non-peptidic one. rsc.org
Table 4: Potential Isosteric Replacements for the Cyclopropylurea Moiety
| Original Group | Isosteric Replacement | Rationale |
| Cyclopropyl | Cyclobutyl, Oxetane | Maintain rigidity and explore different spatial arrangements |
| Urea | Thiourea | Similar hydrogen bonding, altered electronic properties |
| Urea | Squaramide | Mimics hydrogen bonding of urea |
| Urea | 2-Aminopyrimidin-4(1H)-one | Bioisostere with improved properties in some contexts |
This table is interactive. You can sort and filter the data.
Design of Urea-Functionalized Chitosan (B1678972) Derivatives and Related Polymers
The presence of a urea group in this compound suggests the possibility of designing related polymeric structures. One such area of research is the development of urea-functionalized chitosan derivatives. Chitosan is a natural biopolymer with desirable properties like biocompatibility and biodegradability. researchgate.net
Novel urea-functionalized chitosan derivatives have been synthesized through the condensation reactions of chloroacetyl chitosan with urea groups bearing nitrogen-containing heterocycles. researchgate.netresearchgate.netavcr.cz These derivatives have shown potential for antifungal and antioxidant applications. researchgate.netavcr.cz The synthesis typically involves modifying chitosan to introduce a reactive handle, such as a chloroacetyl group, which can then undergo nucleophilic substitution with a urea-containing molecule.
While there is no direct report of using this compound for this purpose, a similar strategy could be envisioned. The amino groups of chitosan could potentially be reacted with a derivative of this compound to form a graft copolymer. Alternatively, a polymer backbone could be built using urea-containing monomers. The synthesis and characterization of chitosan-graft-poly(urea) copolymers would be essential to understand their properties and potential applications. researchgate.net
Table 5: Characterization Techniques for Urea-Functionalized Chitosan
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups and chemical structure |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation |
| X-ray Diffraction (XRD) | Analysis of crystallinity |
| Thermogravimetric Analysis (TGA) | Thermal stability |
| Scanning Electron Microscopy (SEM) | Surface morphology |
This table is interactive. You can sort and filter the data.
Role of 3 2 Chloropropanoyl 1 Cyclopropylurea in Advanced Chemical Synthesis
Utility as a Versatile Synthetic Intermediate for Diversification
3-(2-Chloropropanoyl)-1-cyclopropylurea serves as a highly functionalized and versatile intermediate for synthetic diversification. The reactivity of the molecule is primarily dictated by the electrophilic carbon atom adjacent to the carbonyl group and bearing the chlorine atom. This α-chloro position is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functional groups.
The key reactive sites and potential transformations are summarized below:
Nucleophilic Substitution: The chlorine atom can be readily displaced by various nucleophiles. For instance, reactions with amines, thiols, or alcohols would lead to the corresponding α-amino, α-thio, or α-alkoxy acylurea derivatives. This versatility allows for the generation of a library of compounds from a single starting material.
Amide and Urea (B33335) Moieties: The N-H protons on the urea and amide groups can be deprotonated by strong bases, creating nucleophilic sites for further alkylation or acylation.
Carbonyl Group: The carbonyl group itself can undergo characteristic reactions, although it is generally less reactive than the α-chloro position towards nucleophiles.
The presence of these distinct reactive centers enables chemists to perform sequential modifications, thereby creating diverse molecular structures. The utility of related building blocks, such as 3-chloropropionyl chloride, in generating various chemical entities highlights the potential of this compound class in synthetic chemistry nih.gov.
| Reactive Site | Type of Reaction | Reagent Class | Resulting Functional Group |
|---|---|---|---|
| α-Carbon (C-Cl bond) | Nucleophilic Substitution | Amines (R-NH2), Thiols (R-SH), Alcohols (R-OH) | α-Amino, α-Thio, α-Alkoxy Acylurea |
| Urea N-H | Deprotonation/Alkylation | Base, then Alkyl Halide (R-X) | N-Alkylated Urea |
| Carbonyl Carbon | Reduction | Reducing Agents (e.g., NaBH4) | Secondary Alcohol |
Application in the Construction of Complex Organic Molecules and Heterocyclic Systems
The unique combination of functional groups in this compound makes it a valuable precursor for constructing more elaborate organic molecules, including various heterocyclic systems. The α-chloro acylurea moiety is a key synthon for building rings through intramolecular or intermolecular cyclization reactions.
For example, reaction with a binucleophilic reagent, such as a hydrazine (B178648) or a hydroxylamine, could lead to the formation of five- or six-membered heterocyclic rings. The cyclopropylurea portion often imparts specific conformational constraints and metabolic stability to the final molecule. This is particularly relevant in medicinal chemistry, where the cyclopropyl (B3062369) group is a well-regarded structural motif. The synthesis of complex pharmaceuticals like Lenvatinib utilizes a related key intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, demonstrating the importance of the cyclopropylurea scaffold in building intricate, biologically active molecules google.comvolsenchem.com.
Potential as a Chiral Building Block or Auxiliary in Asymmetric Synthesis
This compound possesses a stereocenter at the carbon atom bonded to the chlorine. This inherent chirality means the compound can exist as two distinct enantiomers. If synthesized or resolved into an enantiomerically pure form, it can serve as a valuable chiral building block for asymmetric synthesis. rsc.orgnih.gov
The applications in this context are twofold:
Chiral Building Block: An enantiomerically pure form of the compound can be incorporated into a target molecule, transferring its stereochemistry to the final product. The synthesis of various chiral cyclopropane (B1198618) derivatives often relies on such stereocontrolled approaches. rsc.orgnih.govorganic-chemistry.org
Chiral Auxiliary: While less common for this specific structure, the chiral moiety could potentially be used as a chiral auxiliary to direct the stereochemical outcome of a reaction on a different part of a molecule, and then be subsequently removed.
The development of synthetic routes to access enantiomerically enriched cyclopropanes is an active area of research, underscoring the value of chiral synthons like this compound. rsc.orgrsc.org
Design and Synthesis of Bioactive Scaffolds through Chemical Derivatization
A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds. This compound is an ideal candidate for such a scaffold-based approach in drug discovery. The cyclopropylurea core is a known feature in several bioactive molecules, valued for its structural rigidity and favorable interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-Chloropropanoyl)-1-cyclopropylurea, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves sequential steps: (1) chlorination of a propanoyl precursor (e.g., 2-chloropropanoyl chloride) and (2) coupling with 1-cyclopropylurea under anhydrous conditions. Key parameters include:
- Stoichiometry : Maintain a 1:1 molar ratio of acyl chloride to urea to minimize side reactions.
- Temperature : Perform the coupling step at 0–5°C to suppress hydrolysis of the acyl chloride.
- Catalysis : Use triethylamine (TEA) as a base to neutralize HCl generated during the reaction .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require iterative adjustments to solvent polarity and reaction time .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated dimethyl sulfoxide (DMSO-d6) to resolve signals for the cyclopropyl group (δ 0.5–1.5 ppm) and chloropropanoyl moiety (δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water (1:1). Refine using SHELXL (e.g., hydrogen-bonding networks and torsion angles) .
Q. What safety protocols are critical when handling intermediates like 2-chloropropanoyl chloride during synthesis?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact (CLP hazard H314) .
- Ventilation : Use a fume hood to avoid inhalation of volatile chlorinated byproducts.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in halogenated solvent containers .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered atoms or twinning) be resolved during structure refinement of this compound?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split disordered atoms into multiple positions with occupancy factors summing to 1. Apply restraints (e.g., SIMU, DELU) to stabilize refinement .
- Twinning : Use the TWIN command with a BASF parameter to model twinned crystals. Validate with R-factor metrics (e.g., ) .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What strategies are effective for resolving contradictory spectral data (e.g., NMR vs. computational predictions) in structural analysis?
- Methodological Answer :
- DFT Calculations : Compare experimental -NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set). Discrepancies >0.3 ppm may indicate conformational flexibility or solvent effects .
- Dynamic NMR : Conduct variable-temperature NMR to detect slow-exchange processes (e.g., rotamers).
- Statistical Validation : Use Pearson correlation coefficients to quantify agreement between experimental and predicted data .
Q. How can mechanistic pathways for degradation or byproduct formation be elucidated under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral, and alkaline (NaOH, pH 12) conditions at 40–80°C. Monitor degradation via HPLC-PDA at 254 nm.
- LC-MS/MS : Identify degradation products by matching fragmentation patterns to in-silico libraries (e.g., mzCloud).
- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
